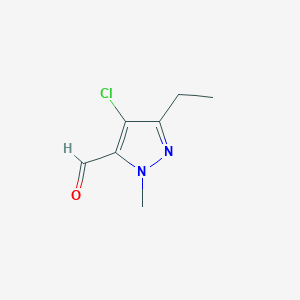
4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde (CEMPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- 4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde is used in the synthesis of various chemical derivatives. For instance, its reaction with ethyl 2-aryl-hydrazino-2-chloroacetate forms ethyl 1-aryl-5-(pyrazole-4-yl)-4,5-dihydro-1H-1,2,4-triazolecarboxylates (Bratenko, Panasenko, & Vovk, 2013).
Reactions and Transformations
- This compound is integral in various chemical reactions. For example, 5-Chloro-1-methylpyrazole-4-carboxaldehydes react with sodium azide, producing a mixture of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles (Becher, Joergensen, Pluta, Krake, & Fält-Hansen, 1992).
Molecular Structure and Assembly
- The compound is used in studying molecular structures and supramolecular assembly. One study shows its role in forming reduced 3,4'-bipyrazoles, and subsequent reactions yield chalcones and N-acetylated or N-formylated bipyrazoles (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Mecanismo De Acción
Target of Action
Pyrazole derivatives, such as Fomepizole, are known to target and inhibit alcohol dehydrogenase (ADH), an enzyme involved in the metabolism of various alcohols .
Mode of Action
The interaction of pyrazole derivatives with ADH is typically competitive, meaning the compound binds to the same site as the substrate, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting ADH, pyrazole derivatives can prevent the conversion of toxic alcohols like methanol and ethylene glycol into their toxic metabolites .
Result of Action
The inhibition of ADH by pyrazole derivatives can prevent the accumulation of toxic metabolites in the body, potentially reversing conditions like severe metabolic acidosis .
Propiedades
IUPAC Name |
4-chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-5-7(8)6(4-11)10(2)9-5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLADOHPWHLXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
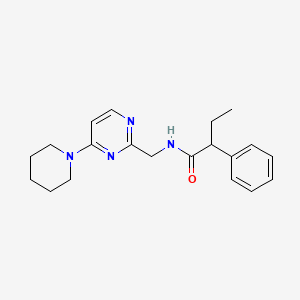

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)
![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)
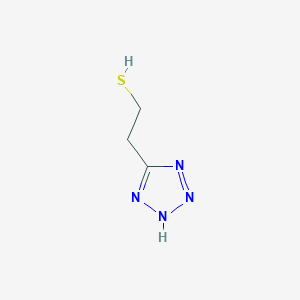

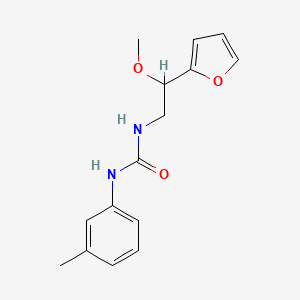

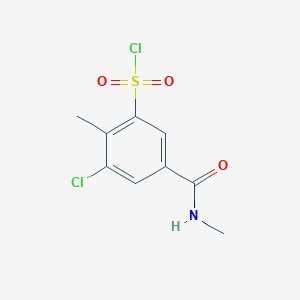
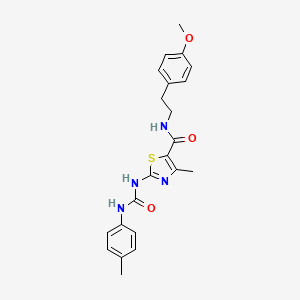
![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)

